molecular formula C10H12O4 B185586 2-(2-Methoxyphenoxy)propanoic acid CAS No. 7309-51-5

2-(2-Methoxyphenoxy)propanoic acid

Cat. No.: B185586
CAS No.: 7309-51-5
M. Wt: 196.2 g/mol
InChI Key: OPYAFQUFAKCNPN-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)propanoic acid is an organic compound with the molecular formula C10H12O4 It is characterized by the presence of a methoxy group attached to a phenoxy ring, which is further connected to a propanoic acid moiety

Safety and Hazards

The safety data sheet for a similar compound, propionic acid, indicates that it is a flammable liquid and vapor, may be corrosive to metals, causes severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle 2-(2-Methoxyphenoxy)propanoic acid with care, using appropriate personal protective equipment and following all safety guidelines.

Biochemical Analysis

Biochemical Properties

2-(2-Methoxyphenoxy)propanoic acid is known to interact with sweet taste receptors, acting as an antagonist This means it binds to these receptors and inhibits their activation, reducing the perception of sweetness

Cellular Effects

The primary cellular effect of this compound is its ability to modulate the perception of sweetness. It achieves this by interacting with sweet taste receptors on the surface of taste bud cells . This interaction inhibits the activation of these receptors, thereby reducing the perception of sweetness.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with sweet taste receptors. It acts as a competitive inhibitor, binding to these receptors and preventing their activation by sweet molecules . This inhibition reduces the perception of sweetness.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are primarily related to its role as a sweetness inhibitor. Studies have shown that it can effectively reduce the perception of sweetness over time

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, it’s known that the compound’s sweetness inhibitory effects are observed across a range of concentrations

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxyphenoxy)propanoic acid typically involves the reaction of 2-methoxyphenol with propanoic acid derivatives. One common method is the esterification of 2-methoxyphenol with propanoic acid, followed by hydrolysis to yield the desired acid . The reaction conditions often include the use of acid catalysts and elevated temperatures to facilitate the esterification process.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and automated systems ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methoxyphenoxy)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    2-(4-Methoxyphenoxy)propanoic acid: Similar structure but with the methoxy group in the para position.

    2-(2-Ethoxyphenoxy)propanoic acid: Ethoxy group instead of methoxy.

    2-(2-Methylphenoxy)propanoic acid: Methyl group instead of methoxy.

Uniqueness: 2-(2-Methoxyphenoxy)propanoic acid is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. The position of the methoxy group can significantly affect the compound’s chemical behavior and biological activity .

Properties

IUPAC Name

2-(2-methoxyphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-7(10(11)12)14-9-6-4-3-5-8(9)13-2/h3-7H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPYAFQUFAKCNPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40993846
Record name 2-(2-Methoxyphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40993846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7309-51-5
Record name Propionic acid, 2-(o-methoxyphenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007309515
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Methoxyphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40993846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-methoxyphenoxy)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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